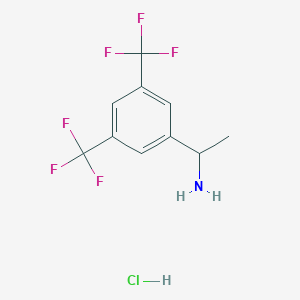

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Overview

Description

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound known for its significant role as a chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can be efficiently achieved through a bienzyme cascade system. This system utilizes R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) co-expression to catalyze the amination of 3,5-bis(trifluoromethyl)acetophenone . The reaction conditions typically involve maintaining a temperature of 40°C, a pH of 9 using Tris-HCl buffer, and continuous stirring at 180 rpm for 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using recombinant engineered bacteria that express the necessary enzymes. The use of dual-plasmid systems and tandem expression recombinant plasmids has been shown to enhance the substrate handling capacity and overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Chiral Intermediate in Drug Synthesis

One of the primary applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride is its role as a chiral intermediate in the synthesis of pharmaceuticals. A notable study demonstrated the efficient synthesis of this compound using a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase. This method achieved an enantiomeric excess greater than 99.9%, highlighting its potential in producing high-purity chiral drugs .

Neurological Disorders

The compound's structural similarity to known pharmacophores suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with various biological targets, influencing neurotransmitter systems. This aspect positions it as a candidate for further investigation in the development of treatments for conditions such as depression or anxiety.

Versatile Reactivity

The trifluoromethyl groups present in this compound enhance its reactivity in organic transformations. This compound can serve as a versatile building block for synthesizing more complex organic molecules, facilitating various chemical modifications.

Biocatalysis

Recent research has explored the use of recombinant bacteria to catalyze the bioreduction of 3,5-bis(trifluoromethyl)acetophenone to produce this compound. The study highlighted the efficiency of using ionic liquids as co-solvents, which improved product yield and selectivity under controlled conditions . This method exemplifies how biocatalysis can be harnessed to synthesize valuable compounds sustainably.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral intermediate, facilitating the synthesis of selective blockers that target tetrodotoxin-sensitive sodium channels . This interaction is crucial for the development of compounds with potential analgesic and therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound is an optically active isomer used in pharmaceutical synthesis.

®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another optically active isomer with applications in the synthesis of NK1 antagonists.

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its high enantiomeric excess (>99.9%) and its efficient synthesis through a bienzyme cascade system . This makes it a valuable intermediate in the production of selective tetrodotoxin-sensitive blockers and other complex organic molecules.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various studies, including its inhibitory properties against certain enzymes and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance lipophilicity and biological activity. Its structure can be represented as follows:

This structure contributes to its interaction with biological targets, particularly in enzyme inhibition and cell signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme linked to androgen-dependent diseases. A specific derivative of this compound, N-[3,5-bis(trifluoromethyl)phenyl]amide, exhibited a half-maximal inhibitory concentration (IC50) of 1.44 µM against SRD5A1 with low cytotoxicity (IC50 = 29.99 µM) in human keratinocyte cells . This suggests a promising avenue for treating conditions like benign prostatic hyperplasia.

| Compound | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]amide | 1.44 ± 0.13 | 88 |

| Caffeic acid | 20 (30% inhibition) | 86 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving liver cancer cells (HepG2 and Hep3B), treatment with a derivative (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) showed significant inhibition of cell growth and colony formation. The concentrations used ranged from 1 to 10.8 µM over various time periods (0-72 hours), leading to apoptosis induction and upregulation of apoptosis-regulating genes .

| Treatment Concentration (µM) | Growth Inhibition (%) | Apoptosis Induction |

|---|---|---|

| 1 | Moderate | Yes |

| 10.8 | High | Yes |

The mechanism by which these compounds exert their effects appears to involve modulation of transcription factors such as HNF4α and inhibition of the STAT3 signaling pathway. The binding affinity to HNF4α was confirmed through docking studies, indicating that the compound directly interacts with the ligand-binding site, thereby influencing gene expression related to cell proliferation and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of derivatives of this compound in various biological contexts:

- Inhibition of DHT Production : A study demonstrated that the N-[3,5-bis(trifluoromethyl)phenyl]amide significantly inhibited dihydrotestosterone (DHT) production in HaCaT cells by up to 46% at a concentration of 1 µM .

- Cancer Cell Line Studies : The anticancer activity was assessed across multiple human cancer cell lines, showing broad-spectrum efficacy against colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and others with IC50 values often less than 10 µM .

Q & A

Q. Basic: What are the optimal synthetic routes for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, and how can purity >97% be achieved?

Methodological Answer:

A high-yield synthesis involves reductive amination of 3,5-bis(trifluoromethyl)acetophenone using ammonium acetate and sodium cyanoborohydride in anhydrous methanol at 60°C for 24 hours. Post-reaction, the hydrochloride salt is precipitated by adding HCl gas to the reaction mixture. Purification is achieved via recrystallization from a 1:1 ethanol/water mixture, yielding >97% purity. The trifluoromethyl groups necessitate strict moisture control to avoid hydrolysis .

Q. Basic: What storage conditions are critical to maintain the compound’s stability?

Methodological Answer:

Store the compound in airtight, light-resistant containers under nitrogen or argon at 2–8°C. Stability studies indicate decomposition above 40°C or in humid environments. For long-term storage, desiccants like silica gel should be included. Avoid prolonged exposure to basic conditions, as the free amine may degrade .

Q. Advanced: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Structural Confirmation: Use NMR (δ 1.4 ppm for CH, δ 7.8–8.2 ppm for aromatic protons) and NMR (δ -63 ppm for CF groups).

- Purity: Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) and UV detection at 254 nm.

- Mass Spectrometry: ESI-MS (expected [M+H] at 280.6 m/z) to verify molecular weight .

Q. Advanced: How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic substitutions?

Methodological Answer:

The trifluoromethyl groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, they enhance the stability of intermediates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions. For example, reactions with Grignard reagents require elevated temperatures (80–100°C) in THF. Computational studies (DFT) show increased positive charge at the para position, directing regioselectivity .

Q. Data Contradiction: How can researchers resolve discrepancies in reported melting points (e.g., 50–55°C vs. 60–65°C)?

Methodological Answer:

Discrepancies may arise from polymorphic forms or residual solvents. To isolate the pure form:

Perform recrystallization in different solvents (e.g., acetone vs. ethyl acetate).

Characterize polymorphs via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC).

Use thermogravimetric analysis (TGA) to detect solvent residues. Controlled drying under vacuum (40°C, 24 hours) ensures solvent-free samples .

Q. Application: What role does this compound play in asymmetric catalysis?

Methodological Answer:

The chiral ethanamine moiety serves as a precursor for ligands in enantioselective catalysis. For example, when complexed with ruthenium, it catalyzes asymmetric hydrogenation of ketones with >90% enantiomeric excess (ee). Key parameters:

- Ligand Design: Modify the amine’s stereochemistry (R/S) to tune selectivity.

- Reaction Optimization: Use H pressure (10–50 bar) and protic solvents (ethanol) to enhance turnover frequency .

Q. Safety: What first-aid measures are recommended for accidental exposure during synthesis?

Methodological Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is difficult.

- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing.

- Eye Exposure: Rinse with lukewarm water for 15 minutes; seek ophthalmological evaluation.

- Documentation: Always consult the compound’s SDS for lab-specific protocols .

Q. Stability: How does the hydrochloride salt form affect solubility compared to the free base?

Methodological Answer:

The hydrochloride salt increases water solubility (e.g., 10 mg/mL in HO at 25°C) due to ionic interactions, whereas the free base is soluble in organic solvents (e.g., dichloromethane). For reactions requiring the free amine, neutralize with 1M NaOH and extract into DCM. Stability studies show the salt form is less hygroscopic and more shelf-stable .

Q. Advanced: What strategies mitigate side reactions during amination steps?

Methodological Answer:

- Byproduct Control: Use scavengers (e.g., molecular sieves) to absorb ammonia.

- Catalyst Optimization: Employ Pd/C or Raney nickel under H atmosphere to minimize over-alkylation.

- Monitoring: Track reaction progress via in-situ IR spectroscopy (disappearance of ketone C=O stretch at 1700 cm) .

Q. Ecological Impact: What disposal protocols are recommended for waste containing this compound?

Methodological Answer:

- Neutralization: Treat aqueous waste with 1M NaOH to precipitate the free base, then filter and incinerate.

- Solid Waste: Package in sealed containers labeled “Halogenated Waste” for licensed disposal facilities.

- Regulatory Compliance: Follow EPA guidelines for trifluoromethyl-containing compounds (40 CFR §261.24) .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624488 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374822-27-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.